molecular formula C15H21ClN2O4 B3999578 Ethyl 4-[(2-morpholin-4-ylacetyl)amino]benzoate;hydrochloride

Ethyl 4-[(2-morpholin-4-ylacetyl)amino]benzoate;hydrochloride

Cat. No.: B3999578
M. Wt: 328.79 g/mol
InChI Key: XZCFIYLNYVDVGS-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-morpholin-4-ylacetyl)amino]benzoate;hydrochloride is a chemical compound with a complex structure that includes a morpholine ring, an acetyl group, and a benzoate ester

Preparation Methods

The synthesis of Ethyl 4-[(2-morpholin-4-ylacetyl)amino]benzoate;hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of ethyl 4-aminobenzoate with 2-chloroacetyl chloride to form ethyl 4-(2-chloroacetylamino)benzoate. This intermediate is then reacted with morpholine to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Chemical Reactions Analysis

Ethyl 4-[(2-morpholin-4-ylacetyl)amino]benzoate;hydrochloride undergoes various types of chemical reactions, including:

Scientific Research Applications

Ethyl 4-[(2-morpholin-4-ylacetyl)amino]benzoate;hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 4-[(2-morpholin-4-ylacetyl)amino]benzoate;hydrochloride involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The acetyl group may also play a role in modulating the compound’s biological effects by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Ethyl 4-[(2-morpholin-4-ylacetyl)amino]benzoate;hydrochloride can be compared with other similar compounds such as:

This compound’s unique combination of functional groups makes it distinct from other similar compounds, providing it with a unique set of chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[(2-morpholin-4-ylacetyl)amino]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4.ClH/c1-2-21-15(19)12-3-5-13(6-4-12)16-14(18)11-17-7-9-20-10-8-17;/h3-6H,2,7-11H2,1H3,(H,16,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCFIYLNYVDVGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CCOCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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